molecular formula C15H22N2O5S B15292874 Captopril-1'-ethylpyrrolidinyl-2',5'-dione

Captopril-1'-ethylpyrrolidinyl-2',5'-dione

Cat. No.: B15292874
M. Wt: 342.4 g/mol
InChI Key: SXOXERVDISKNID-JKIOLJMWSA-N
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Description

Captopril-1’-ethylpyrrolidinyl-2’,5’-dione is a derivative of captopril, a well-known angiotensin-converting enzyme (ACE) inhibitor. This compound is primarily used in the treatment of hypertension and certain types of heart failure. It is a small molecule that acts by inhibiting the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure .

Preparation Methods

The synthesis of captopril-1’-ethylpyrrolidinyl-2’,5’-dione involves several steps. The primary synthetic route includes the reaction of captopril with ethylpyrrolidinyl-2’,5’-dione under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .

Industrial production methods for this compound are similar but scaled up. They often involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Captopril-1’-ethylpyrrolidinyl-2’,5’-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically use reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.

Mechanism of Action

The mechanism of action of captopril-1’-ethylpyrrolidinyl-2’,5’-dione involves the inhibition of the angiotensin-converting enzyme (ACE). By binding to the active site of ACE, the compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reduced blood pressure, and decreased workload on the heart . The molecular targets include the ACE enzyme and the renin-angiotensin-aldosterone system (RAAS) pathway .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H22N2O5S

Molecular Weight

342.4 g/mol

IUPAC Name

(2S)-1-[(2S)-3-(1-ethyl-2,5-dioxopyrrolidin-3-yl)sulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C15H22N2O5S/c1-3-16-12(18)7-11(14(16)20)23-8-9(2)13(19)17-6-4-5-10(17)15(21)22/h9-11H,3-8H2,1-2H3,(H,21,22)/t9-,10+,11?/m1/s1

InChI Key

SXOXERVDISKNID-JKIOLJMWSA-N

Isomeric SMILES

CCN1C(=O)CC(C1=O)SC[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O

Canonical SMILES

CCN1C(=O)CC(C1=O)SCC(C)C(=O)N2CCCC2C(=O)O

Origin of Product

United States

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